Tropifexor

概览

描述

Tropifexor is an investigational drug that acts as an agonist of the farnesoid X receptor (FXR). It was discovered by researchers from Novartis and Genomics Institute of the Novartis Research Foundation .

Synthesis Analysis

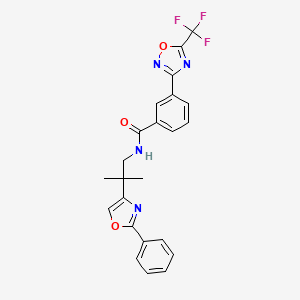

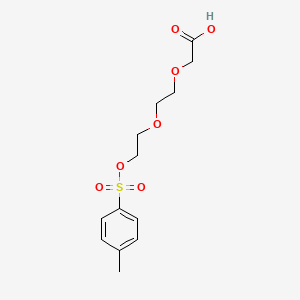

Tropifexor, also known as LJN-452, is a highly potent non-steroidal FXR agonist. It can activate FXR and regulate FXR target genes at very low doses and upon systemic exposure . LJN452 (also called tropifexor) is a powerful and highly effective FXR agonist in vivo, which introduces a bicyclic nortropine-substituted benzothiazole carboxylic acid moiety into a trisubstituted isoxazole scaffold building on the chemistry structure of the Eli Lilly and Company compound LY2562175 compound .

Molecular Structure Analysis

The crystal structure of the FXR/tropifexor complex is determined at 2.7 Å resolution to explain the molecular mechanism of tropifexor bound to FXR-LBD . Structural analysis showed that the polar residues in the pocket, such as Arg 331 and Hie 447, form hydrogen bond interactions with the tropifexor, and to stabilize the entire structure, hydrophobic residues, such as Ile335, Phe329 and Phe461, form hydrophobic interactions .

Chemical Reactions Analysis

Tropifexor is safe and well tolerated at pharmacologically effective doses . In a chemical and dietary model of NASH (Stelic animal model [STAM]), tropifexor reversed established fibrosis and reduced the nonalcoholic fatty liver disease activity score and hepatic triglycerides .

Physical And Chemical Properties Analysis

Tropifexor has a molar mass of 603.58 g/mol and an empirical formula of C29H25F4N3O5S. It appears as white crystals. Its melting point is 221 ºC and it has a water solubility of 6 mg/L .

科研应用

1. 非酒精性脂肪性肝炎(NASH)的治疗

Tropifexor(TXR)正在探索其在治疗非酒精性脂肪性肝炎(NASH)中的潜力。作为一种非胆汁酸法尼索德X受体(FXR)激动剂,它在NASH治疗的2期试验中显示出了希望。一项研究表明,它对具有胆汁淤积性肝损伤和纤维化的小猪模型的影响,表明对肝脏健康可能有益(Xiao et al., 2021)。

2. 健康志愿者中的药代动力学和药效学

研究已经深入探讨了Tropifexor(LJN452)在健康志愿者中的安全性、耐受性、药代动力学和药效学。这项研究为其剂量和效果提供了宝贵的见解,为进一步开发慢性肝病的临床奠定了基础(Badman et al., 2019)。

3. 药物相互作用研究

对Tropifexor与其他药物的相互作用进行了调查,特别关注其涉及尿苷5'-二磷酸葡萄糖醛酸转移酶(UGT)1A1和细胞色素P450(CYP)3A4的代谢。该研究显示UGT1A1途径对其清除的影响较小,并提供了潜在药物相互作用的见解(Chen等,2022)。

4. 吸收、代谢和排泄分析

一项研究详细介绍了Tropifexor在健康男性受试者中的吸收、代谢和排泄,这对于了解其药理特性至关重要。它突出了氧化代谢作为主要的清除途径,为了解其处置过程提供了见解(Wang-Lakshman et al., 2021)。

5. 阻塞性黄疸的治疗

研究了Tropifexor对患有阻塞性黄疸的大鼠肝损伤的影响,显示其在减少肝损伤方面的潜力,这可能对人类肝病治疗产生影响(Kilavuz et al., 2021)。

6. 动物模型中的临床验证

Tropifexor在NASH的临床模型中显示出疗效,表明它作为一种有前途的NASH调查疗法,考虑到其对氧化应激、纤维生成和炎症的影响(Hernández等,2019)。

7. 肝功能受损中的药代动力学

一项研究探讨了Tropifexor在肝功能不同程度受损参与者中的药代动力学。研究结果表明Tropifexor有潜力治疗严重肝病而无需剂量调整,突出了其安全性和有效性(Chen et al., 2021)。

8. 分子机制和选择性

对Tropifexor的结构基础的研究为了解其作为FXR激动剂的效力和选择性提供了见解,这对于了解其对原发性胆汁性胆管炎(PBC)和原发性硬化性胆管炎(PSC)等肝疾病的治疗潜力至关重要(Jiang et al., 2020)。

9. NASH和肝纤维化的TANDEM试验

TANDEM试验是一项2b期研究,旨在评估Tropifexor和cenicriviroc联合治疗对NASH和肝纤维化患者的安全性和有效性,全面评估了Tropifexor的治疗潜力(Pedrosa et al., 2019)。

10. Tropifexor的临床开发

发现和开发Tropifexor用于治疗胆汁淤积性肝病和NASH的细节,强调其在胆汁酸代谢和信号传导中的作用 (Tully et al., 2017)。

Safety And Hazards

未来方向

性质

IUPAC Name |

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOOGHLKSNNEK-JWTNVVGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001100225 | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropifexor | |

CAS RN |

1383816-29-2 | |

| Record name | Tropifexor [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383816292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(3-endo)-3-[[5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-4-isoxazolyl]methoxy]-8-azabicyclo[3.2.1]oct-8-yl]-4-fluoro-6-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001100225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPIFEXOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMZ08KM76Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)

![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)